molecular formula C12H13NO5S B13364999 4-hydroxy-3-[(2-hydroxyethyl)sulfonyl]-1-methyl-2(1H)-quinolinone

4-hydroxy-3-[(2-hydroxyethyl)sulfonyl]-1-methyl-2(1H)-quinolinone

Cat. No.: B13364999
M. Wt: 283.30 g/mol
InChI Key: ZLSDIAQOCSFZAP-UHFFFAOYSA-N
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Description

4-hydroxy-3-[(2-hydroxyethyl)sulfonyl]-1-methyl-2(1H)-quinolinone is a quinolinone derivative with a sulfonyl group attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-[(2-hydroxyethyl)sulfonyl]-1-methyl-2(1H)-quinolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline derivatives through cyclization reactions.

    Hydroxylation: The hydroxyl groups are introduced through hydroxylation reactions using oxidizing agents like hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-[(2-hydroxyethyl)sulfonyl]-1-methyl-2(1H)-quinolinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted quinolinone derivatives.

Scientific Research Applications

4-hydroxy-3-[(2-hydroxyethyl)sulfonyl]-1-methyl-2(1H)-quinolinone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-[(2-hydroxyethyl)sulfonyl]-1-methyl-2(1H)-quinolinone involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.

    Effects: The compound exerts its effects by binding to its targets and altering their activity, leading to the desired biological outcome.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolinone: A structurally related compound with similar biological activities.

    3-sulfonylquinolinone: Another sulfonylated quinolinone with distinct chemical properties.

    1-methyl-2-quinolinone: A methylated quinolinone with different reactivity and applications.

Uniqueness

4-hydroxy-3-[(2-hydroxyethyl)sulfonyl]-1-methyl-2(1H)-quinolinone is unique due to the presence of both hydroxyl and sulfonyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H13NO5S

Molecular Weight

283.30 g/mol

IUPAC Name

4-hydroxy-3-(2-hydroxyethylsulfonyl)-1-methylquinolin-2-one

InChI

InChI=1S/C12H13NO5S/c1-13-9-5-3-2-4-8(9)10(15)11(12(13)16)19(17,18)7-6-14/h2-5,14-15H,6-7H2,1H3

InChI Key

ZLSDIAQOCSFZAP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)S(=O)(=O)CCO)O

Origin of Product

United States

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